3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide
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Overview
Description
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridinium core substituted with a benzoyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridinium Core Formation: The pyridinium ring can be synthesized by reacting pyridine with an alkyl halide, leading to the formation of a pyridinium salt.
Coupling Reaction: The indole and pyridinium moieties are then coupled together using a suitable coupling agent, such as a carbodiimide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another indole-containing compound with potential biological activities.
1-Benzyl-2-(substituted thio)-1H-imidazol-5-yl: A compound with a similar heterocyclic structure and biological properties.
Uniqueness
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide is unique due to its specific combination of a pyridinium core, benzoyl group, and indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
71651-34-8 |
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Molecular Formula |
C22H19BrN2O |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-yl]-phenylmethanone;bromide |
InChI |
InChI=1S/C22H19N2O.BrH/c25-22(17-7-2-1-3-8-17)19-9-6-13-24(16-19)14-12-18-15-23-21-11-5-4-10-20(18)21;/h1-11,13,15-16,23H,12,14H2;1H/q+1;/p-1 |
InChI Key |
ZNGMUZGLIGGEIZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C[N+](=CC=C2)CCC3=CNC4=CC=CC=C43.[Br-] |
Origin of Product |
United States |
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